

X-ray Crystallography of 2,4,6-Trimethyl-3-nitropyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethyl-3-nitropyridine

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A comprehensive analysis of the crystallographic data for **2,4,6-trimethyl-3-nitropyridine** and its analogs, providing a comparative overview for researchers, scientists, and drug development professionals.

Introduction

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. This guide focuses on the X-ray crystallography of **2,4,6-trimethyl-3-nitropyridine**. As of the latest search, the specific crystal structure of **2,4,6-trimethyl-3-nitropyridine** is not publicly available in the Cambridge Structural Database (CSD) or other open-access crystallographic databases. Therefore, this guide provides a comparative analysis based on the crystallographic data of the parent compound, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), and other relevant substituted nitropyridine derivatives. This comparative approach offers valuable insights into the expected structural features of the target molecule.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,4,6-trimethylpyridine and a selection of substituted nitropyridine derivatives. This data allows for a comparative understanding of how the addition of a nitro group and other substituents influences the crystal packing and molecular geometry.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Ref.
2,4,6-trimethylpyridine	C ₈ H ₁₁ N	Monoclinic	P2 ₁ /c	11.934(2)	7.345(1)	16.323(3)	90	109.13(1)	90	1351.5(4)	[1]
2-chloro-5-methyl-3-nitropyridine	C ₆ H ₅ ClN ₂ O ₂	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	21.435(6)	8.151(2)	8.494(2)	90	90	90	1484.0(7)	[2]
2,4,6-triamino-1,3-dimurmin dinitrate	C ₄ H ₉ N ₅ ²⁺ ·2NO ₃ ⁻	Monoclinic	P2 ₁ /c	8.418(2)	12.071(3)	11.884(3)	90	108.89(1)	90	1142.9(5)	[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps. The following protocol provides a general methodology for the analysis of small organic molecules like **2,4,6-trimethyl-3-nitropyridine** and its analogs.

- **Crystal Growth:** High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common method. For pyridine derivatives, solvents such as ethanol, methanol, or hexane mixtures can be effective. The ideal crystal should be transparent, without visible cracks or defects, and typically have dimensions between 0.1 and 0.3 mm.^[4]
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a minimal amount of inert oil or grease.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles, and for each orientation, the diffraction pattern of X-rays is recorded.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The intensities of the reflections are integrated to produce a list of unique reflections with their corresponding Miller indices (h, k, l) and intensities.
- **Structure Solution:** The processed data is used to solve the phase problem and obtain an initial electron density map. For organic molecules, direct methods are commonly employed to determine the initial phases of the reflections.
- **Structure Refinement:** The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.
- **Data Deposition:** The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and other relevant information, is typically deposited in a public database such

as the Cambridge Structural Database (CSD) to make it available to the scientific community.
[5]

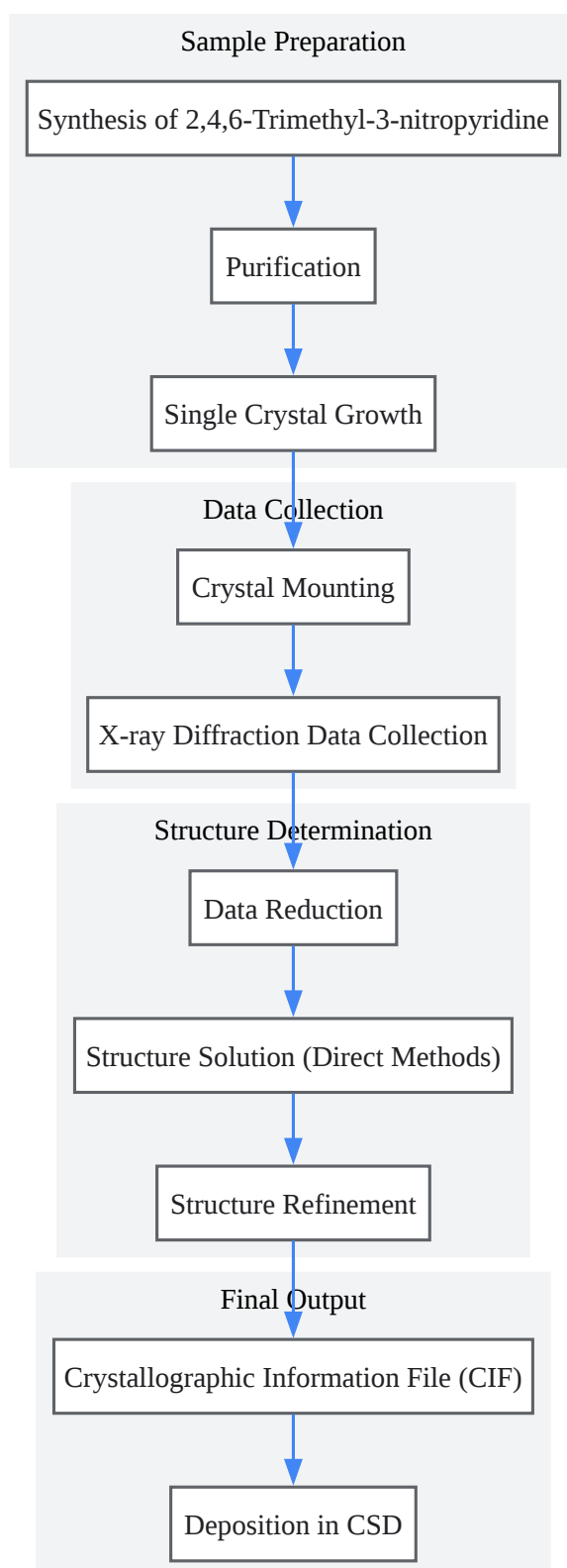
Alternative Analytical Techniques for Structural Elucidation

While single-crystal X-ray diffraction provides the most definitive structural information, other spectroscopic and analytical techniques are crucial for characterizing new compounds and can provide complementary structural insights, especially when suitable single crystals cannot be obtained.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the chemical environment of each nucleus. For **2,4,6-trimethyl-3-nitropyridine**, NMR would confirm the positions of the methyl and nitro groups on the pyridine ring.
- **Infrared (IR) and Raman Spectroscopy:** These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The characteristic stretching and bending vibrations of C-H, C=C, C=N, and N-O bonds would be observable in the IR and Raman spectra of **2,4,6-trimethyl-3-nitropyridine**.
- **Mass Spectrometry (MS):** MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecular structure.
- **Powder X-ray Diffraction (PXRD):** When single crystals are not available, PXRD can be used to analyze the crystalline nature of a solid sample. While structure solution from powder data is more challenging than from single-crystal data, it can still provide valuable information about the unit cell parameters and crystal system.[6][7]

Visualizations

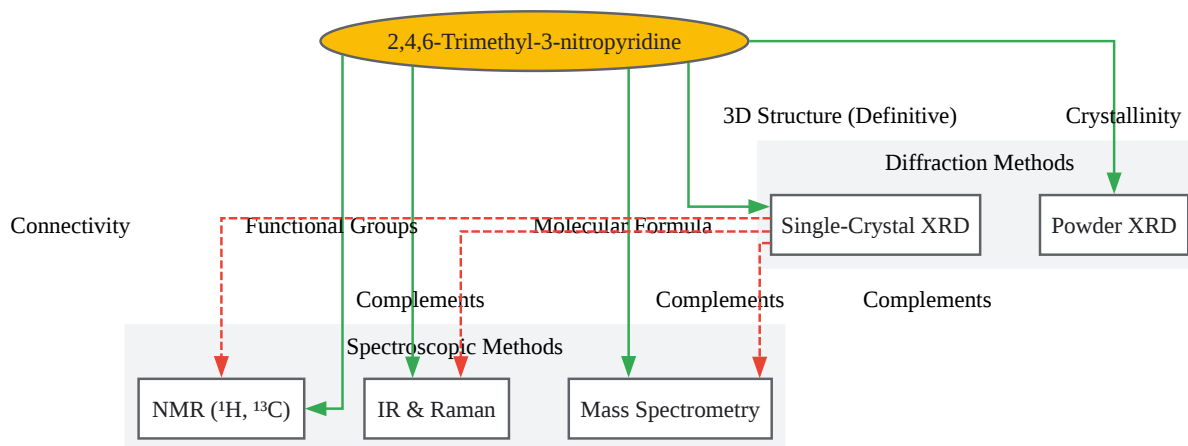
Experimental Workflow for Single-Crystal X-ray Diffraction



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Caption: A flowchart illustrating the major steps involved in the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

Logical Relationship of Analytical Techniques



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Caption: A diagram showing the relationship between various analytical techniques for the structural elucidation of an organic compound.

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